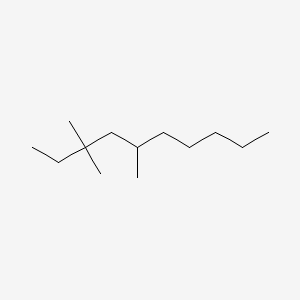
Methyl cubane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl cubane-1-carboxylate is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. Cubane and its derivatives have garnered significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The rigidity and three-dimensional structure of cubane make it an attractive scaffold for drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl cubane-1-carboxylate typically involves the functionalization of cubane carboxylic acids. . This method is compatible with other oxidizable functional groups and can be scaled up using flow electrochemical conditions.
Industrial Production Methods
While large-scale industrial production methods for this compound are not extensively documented, the practical large-scale synthesis of cubane derivatives generally involves the preparation of 1,4-cubanedicarboxylic acid, which can then be functionalized to produce various derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl cubane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carboxylate group.
Substitution: Nucleophilic substitution reactions can introduce new substituents to the cubane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the Hofer–Moest reaction employs oxidative conditions to achieve decarboxylation and ether formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidative decarboxylation can yield alkoxy cubanes, while nucleophilic substitution can introduce various functional groups to the cubane core .
Applications De Recherche Scientifique
Methyl cubane-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl cubane-1-carboxylate involves its interaction with molecular targets through its rigid and unique cubic structure. This structure allows for specific binding interactions and can influence the compound’s biological activity. The pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cubane: The parent hydrocarbon with a cubic structure.
Bicyclo[1.1.1]pentane: Another highly strained hydrocarbon with a different three-dimensional structure.
Bicyclo[2.2.2]octane: A less strained hydrocarbon with a cage-like structure.
Uniqueness
Methyl cubane-1-carboxylate is unique due to its combination of the cubane core and the carboxylate functional group. This combination provides a rigid and versatile scaffold that can be functionalized in various ways, making it valuable for diverse applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
methyl cubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-9(11)10-6-3-2-4(6)8(10)5(2)7(3)10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYUNEBRHQXOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C4C3C25 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
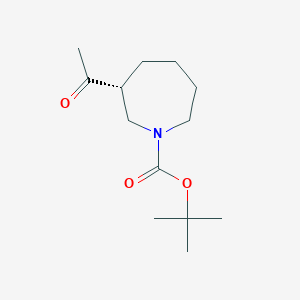
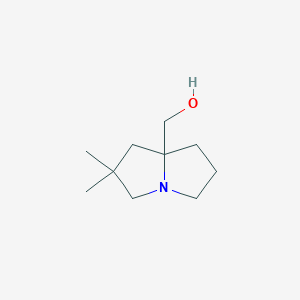
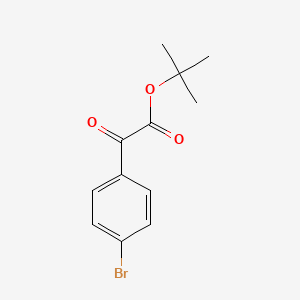
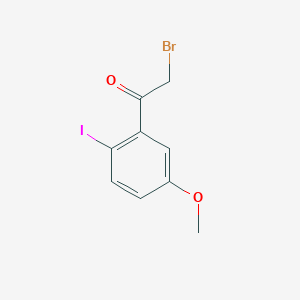
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
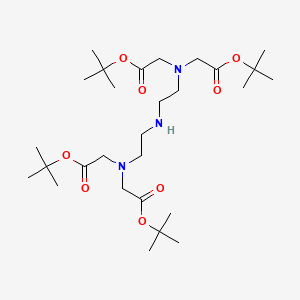
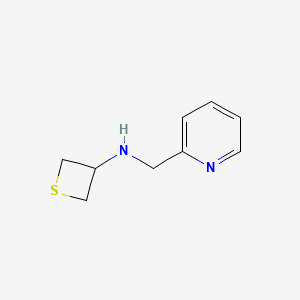
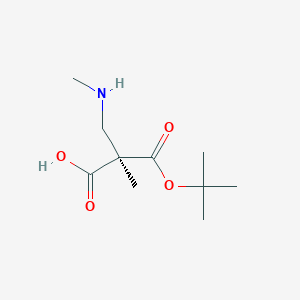


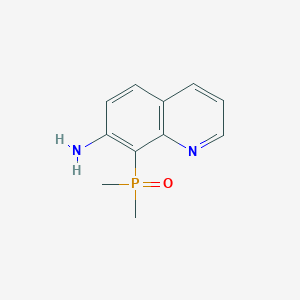
![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
